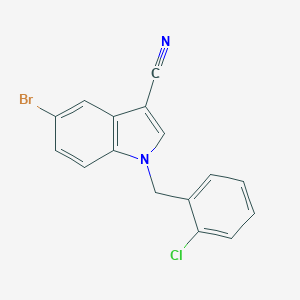![molecular formula C26H26N4O4 B297507 N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B297507.png)
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic molecule that has been developed for its potential use as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to inhibit the growth of cancer cells and bacteria.
実験室実験の利点と制限
The advantages of using N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide in lab experiments include its anti-inflammatory, anti-cancer, and anti-bacterial properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide include further studies on its mechanism of action, toxicity, and potential use in drug delivery systems. It may also be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide involves a series of chemical reactions. The starting materials are 3-(2-aminoethyl)phenol and 3,4-dimethylaniline. The first step is the protection of the amino group of 3-(2-aminoethyl)phenol with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-(3,4-dimethoxyphenyl)acetyl chloride to form the Boc-protected amide. The Boc group is then removed, and the resulting amine is reacted with 2-methylbenzoyl chloride to form the final product, N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide.
科学的研究の応用
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in drug delivery systems.
特性
製品名 |
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
|---|---|
分子式 |
C26H26N4O4 |
分子量 |
458.5 g/mol |
IUPAC名 |
N//'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C26H26N4O4/c1-17-11-12-21(13-19(17)3)28-24(31)16-34-22-9-6-8-20(14-22)15-27-30-26(33)25(32)29-23-10-5-4-7-18(23)2/h4-15H,16H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+ |
InChIキー |
HDVKOSIGULNJAB-JFLMPSFJSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)
